4-acetil-N-(6-cloro-1,3-benzotiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

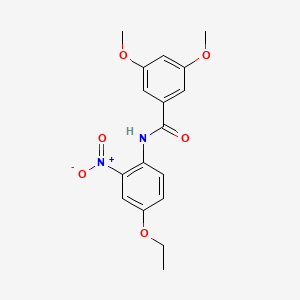

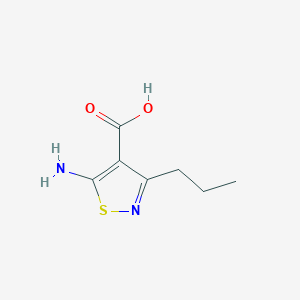

“4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using spectral data from techniques such as FT-IR, 1H-NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using techniques such as melting point determination, GC-MS, 1H NMR, and IR spectroscopy .Aplicaciones Científicas De Investigación

- Los derivados de benzotiazol han demostrado un potencial antibacteriano significativo. Inhiben diversas enzimas bacterianas, incluyendo dihidroorotasa, ADN girasa, reductasa de uridina difosfato-N-acetil enol piruvilo glucosamina (MurB), deformilasa de péptidos, reductasa de aldosa, casdihidrofolato reductasa, reductasa de enoil acil portador de proteína, descarboxilasa de dialkilglicina, sintasa de deshidrosqualeno y tirosina quinasa .

- Derivados específicos de benzotiazol, como (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida, exhiben actividades antiinflamatorias y analgésicas .

- Los desarrollos sintéticos recientes han llevado a compuestos antituberculosos basados en benzotiazol. Estas moléculas se han evaluado in vitro e in vivo, con concentraciones inhibitorias comparadas con fármacos de referencia estándar .

Actividad Antibacteriana

Propiedades Antiinflamatorias y Analgésicas

Actividad Antituberculosa

Mecanismo De Acción

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been reported to inhibit a variety of targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives can inhibit the function of their targets, thereby disrupting the normal biochemical processes within the cell .

Biochemical Pathways

The inhibition of the aforementioned targets by benzothiazole derivatives can disrupt various biochemical pathways, leading to downstream effects .

Pharmacokinetics

A related study indicated that synthesized compounds had a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Direcciones Futuras

The future directions for research on “4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could include further investigation into their anti-tubercular activity, exploration of their potential uses in other medical applications, and development of more efficient synthesis methods .

Análisis Bioquímico

Biochemical Properties

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been found to interact with several enzymes and proteins. For instance, benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase .

Cellular Effects

The effects of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide on cells are largely dependent on the specific biochemical reactions it participates in. For instance, its antibacterial activity can be attributed to its ability to inhibit key enzymes in bacterial cells, leading to disruption of essential cellular processes .

Molecular Mechanism

The molecular mechanism of action of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is largely dependent on the specific enzymes and proteins it interacts with. For instance, its inhibition of enzymes such as dihydroorotase and DNA gyrase can disrupt the normal functioning of these enzymes, leading to cellular effects .

Propiedades

IUPAC Name |

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-4-11(5-3-10)15(21)19-16-18-13-7-6-12(17)8-14(13)22-16/h2-8H,1H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFNSNJUAXMTHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)